1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea linkage connecting two aromatic systems, each substituted with functional groups that can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: The isopropoxy and methyl groups are introduced via nucleophilic substitution reactions.
Coupling Reactions: The pyrimidine derivative is then coupled with an aniline derivative through a palladium-catalyzed cross-coupling reaction.
Urea Formation: Finally, the urea linkage is formed by reacting the amine with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Amines and carbon dioxide.
Scientific Research Applications
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea
- 1-(4-((6-Isopropoxy-2-ethylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea
Uniqueness
1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxy-5-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxy group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-14(2)31-22-13-21(24-16(4)25-22)26-17-7-9-18(10-8-17)27-23(29)28-19-12-15(3)6-11-20(19)30-5/h6-14H,1-5H3,(H,24,25,26)(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFYIQNOXCLDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.